![molecular formula C15H11N3O2 B2360340 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole CAS No. 63532-66-1](/img/structure/B2360340.png)
3-(4-nitrophenyl)-5-phenyl-1H-pyrazole
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Overview
Description
3-(4-nitrophenyl)-5-phenyl-1H-pyrazole, also known as NP-PP, is an organic compound with a unique structure that has been studied extensively for its potential applications in a variety of scientific research areas. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers. In
Scientific Research Applications
- INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) is a widely used tetrazolium salt. It serves as an indicator of prior respiratory activity in aquatic bacteria. Researchers employ INT to estimate electron transport system rates (ETS) based on the reduction of tetrazolium salts. However, it’s essential to note that INT can be toxic to prokaryotes within short time scales (less than 1 hour). Despite this limitation, the reduction of INT to formazan correlates well with bacterial respiration rates .
- 3-(4-Nitrophenyl)-5-phenyl-1H-pyrazole is an important raw material and intermediate in organic synthesis. It contributes to the creation of various compounds, including pharmaceuticals, agrochemicals, and dyestuffs .
- Researchers have synthesized photochromic compounds from 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole derivatives. These compounds exhibit reversible color changes upon exposure to light. The structure of these compounds has been characterized using techniques such as elemental analysis, NMR, and UV-Visible spectroscopy .
Biological Stains and Indicators
Organic Synthesis
Photochromic Compounds
Mechanism of Action
Target of Action
The primary target of 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole is the Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2, a mediator involved in various physiological and pathological processes, including inflammation and pain .
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity . This interaction could lead to changes in the production of prostaglandin D2, thereby affecting the physiological processes it mediates .
Biochemical Pathways
The compound’s interaction with Hematopoietic prostaglandin D synthase affects the prostaglandin biosynthesis pathway . By inhibiting this enzyme, the compound may reduce the production of prostaglandin D2, which could have downstream effects on inflammation and pain signaling .
Pharmacokinetics
Like many other small molecules, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely influence its bioavailability .
Result of Action
The molecular and cellular effects of 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole’s action would likely be related to its inhibition of Hematopoietic prostaglandin D synthase . By reducing the production of prostaglandin D2, the compound could potentially alleviate inflammation and pain .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target . .
properties
IUPAC Name |
5-(4-nitrophenyl)-3-phenyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)13-8-6-12(7-9-13)15-10-14(16-17-15)11-4-2-1-3-5-11/h1-10H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLRDWVOGANZAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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